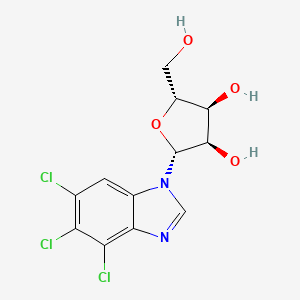

Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol is a complex organic compound that features a tetrahydrofuran ring substituted with a benzoimidazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The key steps may include:

Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.

Introduction of the Benzoimidazole Moiety: This step often involves the reaction of a suitable benzoimidazole derivative with the tetrahydrofuran ring under specific conditions such as the presence of a base or catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

Continuous Flow Synthesis: To enhance reaction efficiency and scalability.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product in pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

Reduction: The benzoimidazole ring can be reduced under specific conditions.

Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while nucleophilic substitution of chlorine atoms may introduce new functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

Potential medicinal applications include its use as a precursor for drug development, particularly in designing molecules with antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound could be utilized in the synthesis of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol exerts its effects depends on its specific application. For instance:

Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.

Pathways Involved: The compound could modulate biochemical pathways related to its target, such as inhibiting enzyme activity or blocking receptor signaling.

Comparison with Similar Compounds

Similar Compounds

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol: Lacks the chlorine atoms, which may affect its reactivity and biological activity.

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5-dichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol: Contains fewer chlorine atoms, potentially altering its chemical properties.

Uniqueness

The presence of three chlorine atoms on the benzoimidazole ring in (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diol may confer unique reactivity and biological activity compared to similar compounds.

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl- (TCRB) has been identified as a potent antiviral agent, particularly against human cytomegalovirus (HCMV). This article explores the synthesis, biological evaluation, and mechanisms of action of TCRB, supported by data tables and relevant case studies.

Synthesis of TCRB

TCRB is synthesized through ribosylation of 2,5,6-trichlorobenzimidazole. The process involves the removal of protective groups to yield the final nucleoside product. The synthetic pathway can be summarized as follows:

- Starting Material : 2,5,6-trichlorobenzimidazole.

- Ribosylation Reaction : Addition of ribose moiety.

- Deprotection : Removal of protecting groups.

This method results in a compound that exhibits significant antiviral properties.

Antiviral Efficacy

TCRB has demonstrated notable antiviral activity against HCMV with an IC50 value of approximately 2.9 µM and an IC90 value of 1.4 µM in plaque assays . Its activity against other viruses such as herpes simplex virus type 1 (HSV-1) is significantly lower, with an IC50 value reported at 102 µM , indicating a selective potency against HCMV .

Cytotoxicity Profile

In terms of cytotoxicity, TCRB shows minimal effects on human foreskin fibroblasts (HFF) and KB cells at concentrations up to 100 µM , suggesting a favorable therapeutic index . A comparative analysis with related compounds indicates that modifications at the 2-position can enhance antiviral activity without increasing cytotoxicity significantly.

The antiviral mechanism of TCRB involves inhibition of viral replication pathways. It appears to target specific viral enzymes essential for HCMV replication. Notably, TCRB's structural characteristics allow it to evade common metabolic pathways that typically deactivate nucleoside analogs, such as deamination by adenosine deaminase .

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | IC90 (µM) | Target Virus | Cytotoxicity (µM) |

|---|---|---|---|---|

| Benzimidazole, 4,5,6-trichloro-1-beta-D-ribofuranosyl | 2.9 | 1.4 | HCMV | >100 |

| 2-bromo-5,6-dichloro-1-beta-D-ribofuranosyl | 0.75 | Not reported | HCMV | Similar to TCRB |

| 5,6-dichloro-1-beta-D-ribofuranosyl | 42 | Not reported | HSV-1 | Similar to TCRB |

Study on Antiviral Activity

A comprehensive study evaluated the antiviral efficacy of various benzimidazole nucleosides against HCMV and HSV-1. TCRB was highlighted for its potent activity against HCMV while exhibiting lower toxicity compared to other compounds in the study .

Hybrid Compounds

Recent research has explored benzimidazole-triazole hybrids that demonstrate enhanced antimicrobial and antiviral activities compared to their parent compounds. These hybrids often exhibit improved minimum inhibitory concentrations (MICs), suggesting potential for further development in antiviral therapies .

Properties

CAS No. |

53-82-7 |

|---|---|

Molecular Formula |

C12H11Cl3N2O4 |

Molecular Weight |

353.6 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4,5,6-trichlorobenzimidazol-1-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H11Cl3N2O4/c13-4-1-5-9(8(15)7(4)14)16-3-17(5)12-11(20)10(19)6(2-18)21-12/h1,3,6,10-12,18-20H,2H2/t6-,10-,11-,12-/m1/s1 |

InChI Key |

YIZVLEZXUKBKLQ-GUOLCYNNSA-N |

Isomeric SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.